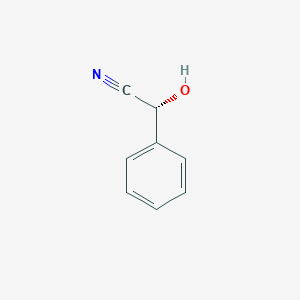
1-(2-Aminothiazol-4-yl)éthanone
Vue d'ensemble
Description
1-(2-Aminothiazol-4-yl)ethanone (ATZ) is an organic compound with a molecular formula of C4H6N2OS. It is a derivative of thiazole and has been studied for its potential applications in scientific research. ATZ has been found to have a variety of biochemical and physiological effects, as well as a wide range of potential uses in laboratory experiments.
Applications De Recherche Scientifique
Activité antioxydante
Des dérivés du thiazole, y compris la 1-(2-Aminothiazol-4-yl)éthanone, ont été trouvés pour présenter une activité antioxydante . Cette propriété les rend utiles dans divers domaines, notamment la conservation des aliments, les cosmétiques et les produits pharmaceutiques, où ils peuvent protéger contre le stress oxydatif.
Activité analgésique
Des composés comportant un cycle thiazole, tels que la this compound, se sont avérés posséder des propriétés analgésiques (soulageant la douleur) . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Il a été rapporté que les dérivés du thiazole possèdent une activité anti-inflammatoire . Cela suggère que la this compound pourrait être utilisée dans le traitement des affections inflammatoires.
Activité antimicrobienne
La this compound, comme d'autres dérivés du thiazole, s'est avérée posséder des propriétés antimicrobiennes . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens.
Activité antifongique
Des composés du thiazole ont été trouvés pour présenter une activité antifongique . Cela suggère que la this compound pourrait être utilisée dans le traitement des infections fongiques.
Activité antivirale
Il a été rapporté que les dérivés du thiazole possèdent des propriétés antivirales . Cela suggère que la this compound pourrait être utilisée dans le développement de médicaments antiviraux.
Activité anticonvulsivante
Des composés comportant un cycle thiazole se sont avérés posséder des propriétés anticonvulsivantes . Cela fait de la this compound un candidat potentiel pour le traitement d'affections comme l'épilepsie.
Activité antitumorale et cytotoxique
Des dérivés du thiazole, y compris la this compound, ont été trouvés pour présenter des activités antitumorales et cytotoxiques . Cela suggère des applications potentielles dans le traitement du cancer.
Safety and Hazards
Orientations Futures
While specific future directions for 1-(2-Aminothiazol-4-yl)ethanone are not mentioned in the sources, there is ongoing research into the potential of 2-aminothiazole derivatives in drug discovery . These compounds have shown promise in various therapeutic areas, including cancer, microbial infections, and inflammatory diseases .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 1-(2-aminothiazol-4-yl)ethanone, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets for these activities can vary widely and are often dependent on the specific structure and functional groups present in the thiazole derivative.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions . The specific mode of action can vary depending on the target and the specific structure of the thiazole derivative.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, and inhibition of tumor growth .
Analyse Biochimique
Biochemical Properties
The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors
Propriétés
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYLXMPLFPQUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389368 | |
| Record name | 1-(2-aminothiazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101258-16-6 | |
| Record name | 1-(2-aminothiazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)










